Cas no 2229271-68-3 (5-bromo-2-(1-ethynylcyclopropyl)pyrimidine)

5-Bromo-2-(1-ethynylcyclopropyl)pyrimidine is a versatile pyrimidine derivative featuring a bromine substituent at the 5-position and an ethynylcyclopropyl group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, due to its reactive bromine moiety. The ethynylcyclopropyl group introduces steric and electronic effects, making it useful for constructing complex heterocyclic frameworks or functionalized cyclopropane-containing structures. Its well-defined reactivity profile enables precise modifications in medicinal chemistry and materials science applications. The compound's stability under standard handling conditions further enhances its utility as a building block in targeted synthetic pathways.
5-bromo-2-(1-ethynylcyclopropyl)pyrimidine structure
2229271-68-3 structure
商品名:5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
CAS番号:2229271-68-3
MF:C9H7BrN2
メガワット:223.069280862808
CID:6111244
PubChem ID:165699631

5-bromo-2-(1-ethynylcyclopropyl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
    • 2229271-68-3
    • EN300-1925621
    • インチ: 1S/C9H7BrN2/c1-2-9(3-4-9)8-11-5-7(10)6-12-8/h1,5-6H,3-4H2
    • InChIKey: PFLYCEDSQAQKRG-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NC(C2(C#C)CC2)=NC=1

計算された属性

  • せいみつぶんしりょう: 221.97926g/mol
  • どういたいしつりょう: 221.97926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 25.8Ų

5-bromo-2-(1-ethynylcyclopropyl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1925621-0.05g
5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
2229271-68-3
0.05g
$1417.0 2023-09-17
Enamine
EN300-1925621-0.25g
5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
2229271-68-3
0.25g
$1551.0 2023-09-17
Enamine
EN300-1925621-2.5g
5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
2229271-68-3
2.5g
$3304.0 2023-09-17
Enamine
EN300-1925621-10g
5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
2229271-68-3
10g
$7250.0 2023-09-17
Enamine
EN300-1925621-1.0g
5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
2229271-68-3
1g
$1686.0 2023-06-01
Enamine
EN300-1925621-10.0g
5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
2229271-68-3
10g
$7250.0 2023-06-01
Enamine
EN300-1925621-5g
5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
2229271-68-3
5g
$4890.0 2023-09-17
Enamine
EN300-1925621-5.0g
5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
2229271-68-3
5g
$4890.0 2023-06-01
Enamine
EN300-1925621-0.1g
5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
2229271-68-3
0.1g
$1484.0 2023-09-17
Enamine
EN300-1925621-0.5g
5-bromo-2-(1-ethynylcyclopropyl)pyrimidine
2229271-68-3
0.5g
$1619.0 2023-09-17

5-bromo-2-(1-ethynylcyclopropyl)pyrimidine 関連文献

5-bromo-2-(1-ethynylcyclopropyl)pyrimidineに関する追加情報

Comprehensive Overview of 5-bromo-2-(1-ethynylcyclopropyl)pyrimidine (CAS No. 2229271-68-3)

5-bromo-2-(1-ethynylcyclopropyl)pyrimidine (CAS No. 2229271-68-3) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclopropyl and ethynyl functional groups, serves as a versatile building block in organic synthesis. Its molecular structure, featuring a brominated pyrimidine core, makes it particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in drug discovery and material science.

In recent years, the demand for heterocyclic compounds like 5-bromo-2-(1-ethynylcyclopropyl)pyrimidine has surged due to their applications in developing kinase inhibitors and antiviral agents. Researchers are increasingly exploring its potential in targeting protein-protein interactions (PPIs), a hot topic in oncology and neurodegenerative disease research. The compound’s rigid cyclopropane ring enhances binding affinity to biological targets, making it a promising candidate for fragment-based drug design (FBDD).

From a synthetic chemistry perspective, CAS No. 2229271-68-3 is often discussed in the context of click chemistry and bioorthogonal reactions. Its ethynyl group allows for efficient cycloaddition reactions, enabling the rapid assembly of complex molecular architectures. This property aligns with the growing trend of high-throughput screening (HTS) and combinatorial chemistry, where speed and modularity are critical.

Environmental and regulatory considerations also play a role in the compound’s usage. While 5-bromo-2-(1-ethynylcyclopropyl)pyrimidine is not classified as hazardous, its handling requires standard laboratory precautions. The rise of green chemistry principles has prompted researchers to explore solvent-free or catalytic methods for its synthesis, reducing waste and energy consumption—a key concern for sustainable manufacturing.

Market trends indicate a steady increase in the procurement of CAS No. 2229271-68-3, driven by its relevance in preclinical studies and medicinal chemistry. Analytical techniques like NMR spectroscopy and LC-MS are routinely employed to verify its purity and stability, ensuring compliance with industry standards. As the pharmaceutical sector continues to prioritize small-molecule therapeutics, this compound’s role is expected to expand further.

In summary, 5-bromo-2-(1-ethynylcyclopropyl)pyrimidine (CAS No. 2229271-68-3) represents a critical tool for modern chemical research. Its multifaceted applications—from drug development to materials science—underscore its importance in addressing contemporary challenges in life sciences and industrial chemistry. Future studies may focus on optimizing its synthetic routes or exploring novel derivatives to unlock untapped potential.

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